
2-bromo-5-fluorobenzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluorobenzene-1-carbothioamide (BFBC) is a heterocyclic compound belonging to the class of carbothioamides. It is a colorless liquid with a melting point of -9.2 °C. BFBC has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine. BFBC is a versatile compound with many potential uses in the laboratory, including synthesis of organic compounds, medicinal chemistry, and drug discovery.
科学的研究の応用
2-bromo-5-fluorobenzene-1-carbothioamide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, this compound has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. In biochemistry, this compound has been used to study the structure and function of proteins. In medicine, this compound has been studied for its potential to act as an anti-cancer agent, as well as its potential to inhibit the growth of bacteria and fungi.
作用機序
The mechanism of action of 2-bromo-5-fluorobenzene-1-carbothioamide is not well understood. However, it is believed that this compound binds to certain proteins and enzymes, which then inhibits their activity. This inhibition of enzyme activity can lead to the inhibition of cell proliferation, which is why this compound has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound binds to certain proteins and enzymes, which can lead to the inhibition of cell proliferation. This inhibition of cell proliferation can lead to the inhibition of tumor growth, which is why this compound has been studied as a potential anti-cancer agent.
実験室実験の利点と制限
The advantages of using 2-bromo-5-fluorobenzene-1-carbothioamide in lab experiments include its low cost, its availability, and its versatility. This compound is a relatively inexpensive compound that is readily available and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity. This compound is a highly toxic compound and should be handled with extreme caution.
将来の方向性
The potential applications of 2-bromo-5-fluorobenzene-1-carbothioamide are numerous, and there are many possible future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its potential to act as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound to inhibit the growth of bacteria and fungi. Another potential future direction is to explore the potential of this compound to be used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Additionally, further research could be conducted to investigate the potential of this compound to be used in medicinal chemistry and drug discovery.
合成法
2-bromo-5-fluorobenzene-1-carbothioamide can be synthesized using a variety of methods. The most common method is the reaction of 2-bromo-5-fluorobenzene with 1-carbothioamide in the presence of a catalyst, such as zinc chloride. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 2-bromo-5-fluorobenzene with thioacetic acid in the presence of a catalyst, or the reaction of 2-bromo-5-fluorobenzene with 1-carbothioamide in the presence of an acid catalyst.
特性
IUPAC Name |
2-bromo-5-fluorobenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWRSZKGCJXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
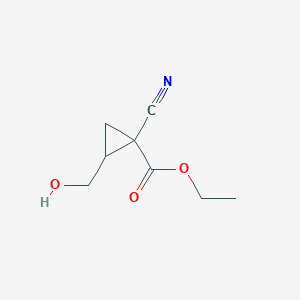
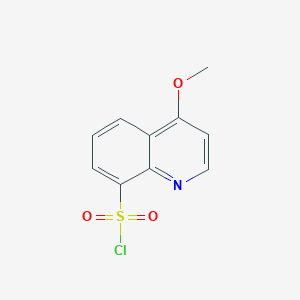
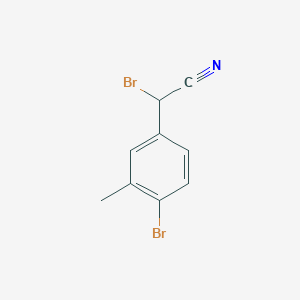
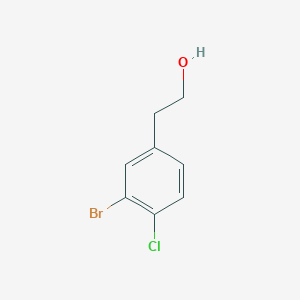
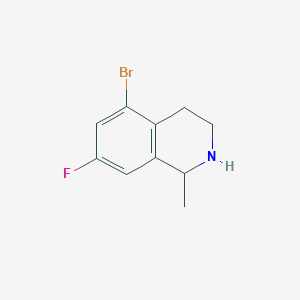

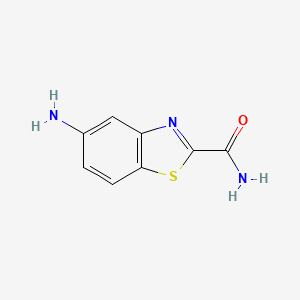

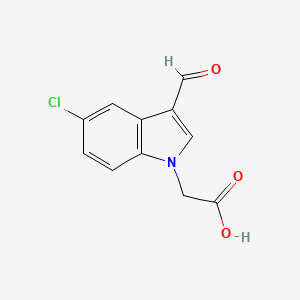
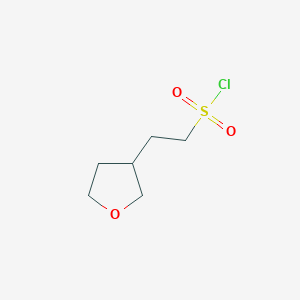
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)